Tert-butyl 3-phenylprop-2-ynylcarbamate
Description
Significance of Carbamate (B1207046) Protecting Groups in Amine Chemistry
Amines are fundamental functional groups in organic chemistry, yet their inherent basicity and nucleophilicity can interfere with reactions targeting other parts of a molecule. To mitigate this high reactivity, chemists employ protecting groups. A protecting group temporarily modifies the amine, rendering it non-nucleophilic and stable to a specific set of reaction conditions.
Among the various options, carbamates are one of the most widely used classes of protecting groups for amines. They are effectively amides of carbonic acid and are favored because they are easily installed, inert to a wide variety of reaction conditions, and can be removed reliably under specific, often mild, conditions without affecting other sensitive functional groups. The tert-butoxycarbonyl (Boc) group is a preeminent example of a carbamate protecting group. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is lauded for its stability under basic, hydrogenolytic, and various nucleophilic conditions. Crucially, the Boc group can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which results in the formation of the free amine, carbon dioxide, and the stable tert-butyl cation.
Overview of Alkyne Functionalization in Contemporary Organic Synthesis
The alkyne functional group, characterized by a carbon-carbon triple bond, is an exceptionally versatile building block in organic synthesis. researchgate.net Its linear geometry and high electron density provide a rich platform for a diverse array of chemical transformations. researchgate.net The development of transition metal-catalyzed reactions has significantly expanded the repertoire of alkyne functionalization, making it a cornerstone of modern synthetic chemistry for constructing complex molecular frameworks. wikipedia.org
Key transformations involving alkynes include:
Cross-Coupling Reactions: The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide using a palladium and copper co-catalyst system, is a powerful method for forming C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.org
Cycloaddition Reactions: Alkynes are classic substrates for cycloadditions. The Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) to form a triazole ring is a prime example. The copper-catalyzed version of this reaction (CuAAC) is the most famous "click chemistry" reaction, celebrated for its efficiency, specificity, and biocompatibility. wikipedia.orgorganic-chemistry.org
Cyclization Reactions: The alkyne moiety can participate in intramolecular reactions to form a wide range of heterocyclic compounds, such as pyrroles, indoles, and purine-fused systems, which are prevalent in pharmaceuticals and natural products. semanticscholar.orgnih.gov
Contextualization of Tert-butyl 3-phenylprop-2-ynylcarbamate within Advanced Synthetic Methodologies
This compound (C₁₄H₁₇NO₂) is a molecule that perfectly embodies the principles of modern synthetic strategy. It contains a terminal alkyne functionalized with a phenyl group and an amine protected by a Boc group. This specific arrangement makes it a highly valuable synthetic intermediate for several reasons:
Orthogonal Reactivity: The Boc-protected amine is stable to the basic conditions often employed in alkyne chemistry, such as Sonogashira couplings. This allows for the selective functionalization of the alkyne terminus without disturbing the amine.
Sequential Deprotection and Functionalization: After the alkyne has been elaborated, the Boc group can be selectively removed with acid to reveal the primary amine. This newly liberated amine can then participate in subsequent reactions, such as amide bond formation or further cyclizations.
Structural Versatility: The phenyl group on the alkyne provides a site for further modification and influences the electronic properties of the triple bond. The propargyl structure is a key precursor for building complex nitrogen-containing heterocycles. semanticscholar.org
This combination of a stable, yet readily removable, protecting group on a nitrogen atom and a versatile, reactive alkyne group in a single molecule allows for the streamlined synthesis of complex target molecules, minimizing the number of synthetic steps and maximizing efficiency.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below.
| Property | Value |
| CAS Number | 512785-77-2 myskinrecipes.com |
| Molecular Formula | C₁₄H₁₇NO₂ myskinrecipes.com |
| Molecular Weight | 231.29 g/mol myskinrecipes.com |
| Appearance | Solid (inferred) |
| Storage | 2-8°C myskinrecipes.com |
Synthesis of this compound
The compound is typically synthesized via a standard nucleophilic addition-elimination reaction where the primary amine of 3-phenylprop-2-yn-1-amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The reaction is often carried out in the presence of a mild base.
| Reactant 1 | Reactant 2 | Common Solvent | General Conditions | Product |
| 3-Phenylprop-2-yn-1-amine | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF) | Room temperature, mild base (e.g., Triethylamine) | This compound |
Applications in Organic Synthesis
The bifunctional nature of this compound makes it a versatile substrate for various advanced synthetic transformations.
Sonogashira Coupling
The terminal alkyne allows for palladium- and copper-catalyzed cross-coupling with aryl or vinyl halides to generate substituted internal alkynes. This reaction is fundamental for constructing complex carbon skeletons. wikipedia.orgorganic-chemistry.org
| Substrate | Coupling Partner | Catalyst System | Base/Solvent | Product Type |
| This compound | Aryl Halide (e.g., Iodobenzene) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI) | Amine base (e.g., Et₃N) | N-Boc-protected diaryl alkyne |
Azide-Alkyne Cycloaddition (Click Chemistry)
As a terminal alkyne, the compound is an ideal partner in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org
| Alkyne Substrate | Azide Partner | Catalyst | Solvent | Product Type |
| This compound | Organic Azide (e.g., Benzyl Azide) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | t-BuOH/H₂O | N-Boc-protected 1,2,3-triazole |
Intramolecular Cyclization
The compound serves as a precursor for various nitrogen-containing heterocycles through intramolecular cyclization. After modification of the alkyne or in the presence of a suitable catalyst, the N-Boc-propargylamine framework can undergo cyclization to form structures like pyrroles or other fused ring systems. semanticscholar.orgresearchgate.net
| Substrate Type | Reaction Condition | Product Type |
| N-Boc-N-propargylenamine (derived from the title compound) | Base-mediated (e.g., t-BuOK) | 2,3,4-Trisubstituted Pyrrole (B145914) semanticscholar.org |
| N-propargyl-adenine derivative (conceptual) | Copper-catalyzed | Purine-fused tricyclic system nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-phenylprop-2-ynyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-14(2,3)17-13(16)15-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,11H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCSNLXJEKWVDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457290 | |
| Record name | tert-butyl 3-phenylprop-2-ynylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512785-77-2 | |
| Record name | tert-butyl 3-phenylprop-2-ynylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl 3 Phenylprop 2 Ynylcarbamate and Analogues
Direct Synthesis Approaches to N-(3-phenylprop-2-ynyl)-tert-butylcarbamate
The direct synthesis of N-(3-phenylprop-2-ynyl)-tert-butylcarbamate, also known as tert-butyl 3-phenylprop-2-ynylcarbamate, is most prominently achieved through the Sonogashira cross-coupling reaction. This method provides a powerful and direct way to form the key carbon-carbon bond between the aromatic phenyl group and the propargyl scaffold.
The Sonogashira coupling is a cornerstone reaction in organic chemistry for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) salt co-catalyst in the presence of an amine base. organic-chemistry.org
The synthesis of this compound via Sonogashira coupling involves the reaction of N-Boc-propargylamine (tert-butyl prop-2-ynylcarbamate) with a halogenated aromatic compound, such as iodobenzene (B50100). This reaction directly constructs the desired phenylpropargyl framework. The process is highly efficient, particularly when using aryl iodides, due to their higher reactivity in the palladium catalytic cycle compared to aryl bromides or chlorides. mdpi.com Alkynylation of aryl iodides with propargylic amines has been successfully achieved using "on water" methodologies, highlighting the versatility of this reaction. researchgate.net
The general reaction scheme is as follows:

Table 1: Examples of Sonogashira Coupling for Propargylamine (B41283) Derivatives This table is interactive and can be sorted by clicking on the headers.
| Aryl Halide | Alkyne | Pd Catalyst | Co-catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| Iodobenzene | N-Boc-propargylamine | Pd(PPh₃)₄ | CuI | Et₃N | THF | ~95% |
| 4-Iodotoluene | N-Boc-propargylamine | PdCl₂(PPh₃)₂ | CuI | DIPA | Toluene (B28343) | ~92% |
| 1-Bromo-4-nitrobenzene | N-Boc-propargylamine | Pd(OAc)₂ | CuI | Piperidine | DMF | ~88% |
In the classical Sonogashira reaction, a copper(I) salt, most commonly copper(I) iodide (CuI), plays a critical role as a co-catalyst. researchgate.net The mechanism involves two interconnected catalytic cycles. In the copper cycle, the terminal alkyne (N-Boc-propargylamine) reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate. This step is believed to increase the nucleophilicity of the alkyne.
In the palladium cycle, the palladium(0) catalyst undergoes oxidative addition with the aryl halide (e.g., iodobenzene). The resulting palladium(II) complex then undergoes transmetalation with the copper(I) acetylide, transferring the acetylenic group to the palladium center. The final step is reductive elimination, which yields the final coupled product (this compound) and regenerates the palladium(0) catalyst. mdpi.com The addition of copper iodide can significantly increase the reaction rate. mdpi.com While copper-free Sonogashira reactions exist to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), the use of a copper co-catalyst is often beneficial for achieving high yields and selectivity. researchgate.netresearchgate.net
The choice of ligand coordinated to the palladium center significantly influences the efficiency, stability, and scope of the Sonogashira coupling reaction. Phosphine (B1218219) ligands are commonly employed, with triphenylphosphine (B44618) (PPh₃) being a conventional choice. However, more specialized ligands can offer improved performance.
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as effective alternatives to phosphine ligands. They form highly stable palladium complexes that can exhibit superior catalytic activity, sometimes allowing for lower catalyst loadings. mdpi.com
Biaryl Phosphine Ligands: Ligands such as Xantphos are noted for their specific bite angles, which can enhance the efficiency of the reductive elimination step, leading to higher yields. beilstein-journals.org
Water-Soluble Ligands: For reactions in aqueous media, specialized water-soluble ligands or catalyst systems are necessary. A robust aminopyrimidine-palladium(II) complex has been developed for copper-free Sonogashira coupling to modify proteins in aqueous solutions. nih.gov
The ligand's electronic and steric properties can affect every step of the catalytic cycle, from oxidative addition to reductive elimination. beilstein-journals.org
Table 2: Influence of Ligands on Palladium-Catalyzed Coupling Reactions This table is interactive and can be sorted by clicking on the headers.
| Ligand | Catalyst Precursor | Key Feature | Typical Application |
|---|---|---|---|
| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | Standard, versatile | General Sonogashira couplings mdpi.com |
| Xantphos | Pd₂(dba)₃ | Wide bite angle | Improves efficiency in challenging couplings beilstein-journals.org |
| Imidazole-2-ylidene (NHC) | Pd(NHC)Cl₂ | High stability | Alternative to phosphines, robust catalysis mdpi.com |
Multi-component reactions (MCRs), which combine three or more reactants in a single step, offer a highly efficient route to complex molecules like propargylamines. nih.govsemanticscholar.org The most prominent MCR for this purpose is the A³ coupling reaction, involving an aldehyde, an alkyne, and an amine. nih.gov
To construct the N-Boc-3-phenylprop-2-ynyl scaffold, a potential MCR strategy would involve the reaction of benzaldehyde, a suitable alkyne, and an amine, followed by protection of the resulting amine with a Boc group. This approach rapidly builds molecular complexity. semanticscholar.org Various catalysts, including copper and iron-based nanoparticles, have been developed to facilitate these reactions under environmentally friendly conditions. researchgate.net The general mechanism involves the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne. semanticscholar.org
Table 3: Examples of A³ Coupling for Propargylamine Synthesis This table is interactive and can be sorted by clicking on the headers.
| Aldehyde | Amine | Alkyne | Catalyst | Solvent | Outcome |
|---|---|---|---|---|---|
| Benzaldehyde | Piperidine | Phenylacetylene | CuFe₂O₄ NPs | H₂O | High yield of α,β-acetylenic amine researchgate.net |
| 4-Chlorobenzaldehyde | Morpholine | Phenylacetylene | Silica-CHDA-Cu | Solvent-free | Excellent yield semanticscholar.org |
An alternative to the direct Sonogashira coupling of N-Boc-propargylamine is a two-step approach: first, the synthesis of the unprotected 3-phenylprop-2-yn-1-amine, followed by its carbamoylation to introduce the tert-butoxycarbonyl (Boc) protecting group.
The carbamoylation of the primary amine is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The amine acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. A base, such as triethylamine (B128534) (Et₃N) or sodium hydroxide, is used to neutralize the acidic byproduct. orgsyn.org This method is a standard and high-yielding procedure for protecting amines.
The reaction is generally carried out in a suitable organic solvent like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or a biphasic system with water. orgsyn.org
Table 4: Typical Conditions for Boc Protection of Amines This table is interactive and can be sorted by clicking on the headers.
| Amine Substrate | Reagent | Base | Solvent | Temperature |
|---|---|---|---|---|
| Primary/Secondary Amine | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | THF or DCM | Room Temperature orgsyn.org |
| Primary/Secondary Amine | Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Dioxane/Water | Room Temperature |
Alternative Carbamoylation Strategies for Propargylamines
Utilizing Di-tert-butyl Dicarbonate for N-Protection
The introduction of the tert-butoxycarbonyl (Boc) protecting group onto an amine is a cornerstone of modern organic synthesis, valued for the stability of the resulting carbamate (B1207046) and the mild conditions required for its subsequent removal. nih.govnbinno.com The most common and efficient method for the N-protection of amines, including 3-phenylprop-2-yn-1-amine to form this compound, employs Di-tert-butyl dicarbonate (Boc₂O). nbinno.comwikipedia.org
This transformation involves the reaction of the primary amine with Boc anhydride. wikipedia.org The reaction is typically carried out in the presence of a base to facilitate the process. fishersci.co.uk The choice of solvent and base can be adapted to the specific substrate, but common systems include sodium bicarbonate in aqueous media or 4-dimethylaminopyridine (B28879) (DMAP) in organic solvents like acetonitrile (B52724) or tetrahydrofuran (THF). wikipedia.orgfishersci.co.ukchemicalbook.com The Boc group is exceptionally stable towards most nucleophiles and bases, making it an ideal protective strategy when subsequent reactions require such conditions. organic-chemistry.org Deprotection is generally achieved under moderately strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in methanol. nih.govwikipedia.org
| Reagent/Condition | Role/Purpose | Typical Examples | Reference |
| Protecting Agent | Source of the Boc group | Di-tert-butyl dicarbonate (Boc₂O) | nbinno.comwikipedia.org |
| Base (Optional) | Activates the amine/neutralizes byproducts | Sodium bicarbonate, Triethylamine, DMAP | wikipedia.orgfishersci.co.uk |
| Solvent | Reaction medium | Dichloromethane, THF, Acetonitrile, Water | fishersci.co.ukchemicalbook.com |
| Deprotection Agent | Cleavage of the Boc group | Trifluoroacetic acid (TFA), HCl in Methanol | nih.govwikipedia.org |
This table summarizes common reagents and conditions for the N-Boc protection of amines.
The reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This process is highly efficient, often leading to excellent yields of the desired N-Boc protected product with straightforward purification. nih.gov
Transcarbamoylation Reactions in Phenyl Carbamate Synthesis
Transcarbamoylation, or urethane (B1682113) exchange, represents an alternative, isocyanate-free pathway for the synthesis of carbamates. researchgate.netacs.org This reaction involves the transfer of a carbamoyl (B1232498) group from one alcohol to another. nih.gov For the synthesis of phenyl carbamates, this can be achieved by reacting a suitable precursor carbamate, such as methyl carbamate or another phenyl carbamate, with the desired alcohol in the presence of a catalyst. organic-chemistry.org
Several catalysts are known to facilitate transcarbamoylation, including metal-based catalysts and organic bases. nih.gov Tin-catalyzed transcarbamoylation, for instance, proceeds smoothly under mild conditions (e.g., in toluene at 90°C) and demonstrates broad functional-group tolerance. organic-chemistry.org Base-catalyzed transcarbamoylation has also been explored, offering an efficient reaction under mild conditions with bases like potassium tert-butoxide at temperatures below 70°C. nih.govacs.org This methodology avoids the use of hazardous reagents like phosgene (B1210022) and isocyanates, aligning with principles of green chemistry. researchgate.netrsc.org
| Catalyst Type | Example Catalyst | Typical Conditions | Key Features | Reference |
| Metal Catalyst | Dibutyltin (B87310) dilaurate, Tin(II) 2-ethylhexanoate | Toluene, 90°C | Mild conditions, good functional group tolerance | researchgate.netorganic-chemistry.org |
| Base Catalyst | Potassium tert-butoxide (t-BuOK), TBD | THF/Methanol, 65°C | Isocyanate-free, mild conditions | nih.govacs.org |
This table presents catalyst systems for transcarbamoylation reactions.
The mechanism generally involves the activation of the carbamate carbonyl group by the catalyst, making it more susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and conditions can be optimized to drive the equilibrium towards the desired product. nih.gov
Synthesis of Structurally Related N-Boc-Protected Propargylcarbamates
Preparation of Alkoxy-Substituted Phenylprop-2-ynylcarbamates
The synthesis of alkoxy-substituted analogues of this compound follows a logical extension of the methods described previously. The core strategy involves the preparation of the requisite alkoxy-substituted 3-phenylprop-2-yn-1-amine, which is then protected using Di-tert-butyl dicarbonate.
The synthesis can commence from a commercially available or prepared alkoxy-substituted bromo- or iodobenzene. A Sonogashira coupling with a suitable protected propargyl alcohol, followed by deprotection and functional group manipulation (e.g., conversion of the alcohol to an amine), yields the desired propargylamine precursor. Alternatively, coupling with trimethylsilylacetylene (B32187) followed by deprotection and subsequent reaction steps can lead to the same intermediate. Once the alkoxy-substituted propargylamine is obtained, N-protection proceeds as described in section 2.1.3.1. This modular approach allows for the introduction of a wide variety of alkoxy groups at different positions on the phenyl ring. nih.gov
A general synthetic sequence is as follows:
Sonogashira Coupling: An alkoxy-substituted aryl halide is coupled with a protected propargyl alcohol or a terminal alkyne.
Intermediate Modification: Deprotection and conversion of functional groups to yield the primary propargylamine.
N-Boc Protection: Reaction of the resulting amine with Di-tert-butyl dicarbonate to afford the final alkoxy-substituted N-Boc-protected product.
Enediyne-Comprising Amino Aldehydes and Carbamate Precursors
N-Boc-protected propargylcarbamates can serve as crucial building blocks in the synthesis of more complex, biologically significant molecules such as enediyne-comprising amino aldehydes. nih.gov The enediyne motif, characterized by a 1,5-diyne-3-ene structure, is found in a class of potent natural products. nih.gov
In these synthetic campaigns, the N-Boc-protected propargylcarbamate acts as a stable, protected amine precursor. The terminal alkyne functionality is available for elaboration into the enediyne core through various coupling reactions, such as Cadiot-Chodkiewicz or Glaser-Hay couplings. The stability of the Boc protecting group ensures that the amine functionality does not interfere with these transformations.
Following the construction of the enediyne backbone, the molecule can undergo further modifications. The transformation into an amino aldehyde typically involves the manipulation of another functional group within the molecule, often carried out while the amine remains protected. For example, oxidation of a primary alcohol elsewhere in the structure would yield the aldehyde. The final step may involve the deprotection of the Boc group to reveal the primary amine, furnishing the target enediyne-comprising amino aldehyde. nih.gov This strategy highlights the utility of carbamate precursors in the assembly of complex molecular architectures.
Microwave-Mediated Synthetic Expeditions
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of N-Boc-protected propargylcarbamates and related structures. nih.gov
The protection of primary amines with Di-tert-butyl dicarbonate can be significantly expedited using microwave irradiation. Reactions that might take several hours under conventional heating can often be completed in a matter of minutes. nih.govnih.gov Similarly, the synthesis of N-propargyl precursors through reactions like the N-propargylation of anilines with propargyl bromide can be dramatically accelerated. mdpi.com For instance, a reaction requiring 96 hours with conventional heating was completed in 15 minutes with significantly higher yields using microwave assistance. mdpi.com
The advantages of microwave heating stem from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on thermal conductivity. nih.gov This allows for precise temperature control and can enable reactions to be performed at temperatures higher than the solvent's boiling point in sealed vessels.
| Reaction Type | Heating Method | Typical Reaction Time | Yield | Reference |
| N-Propargylation | Conventional | 96 hours | Low-Moderate | mdpi.com |
| N-Propargylation | Microwave | 15 minutes | Excellent (83-89%) | mdpi.com |
| Amine Protection | Conventional | Hours | Good | nih.gov |
| Amine Protection | Microwave | Minutes | Excellent | nih.gov |
This table provides a comparison of conventional and microwave-assisted heating for relevant synthetic steps.
The use of microwave irradiation makes the synthesis of N-Boc-protected propargylcarbamates and their analogues a more efficient and high-throughput process, which is particularly valuable in the context of medicinal chemistry and materials science research.
Reactivity and Mechanistic Investigations of Tert Butyl 3 Phenylprop 2 Ynylcarbamate
Cyclization Reactions Involving the Alkyne Moiety
The triple bond in tert-butyl 3-phenylprop-2-ynylcarbamate is the focal point for a variety of cyclization reactions. Through interactions with various transition metal catalysts, the alkyne can be activated towards nucleophilic attack, leading to the formation of new ring systems. These transformations are highly valuable in synthetic chemistry for building complex heterocyclic and carbocyclic frameworks.
Intramolecular Cyclizations Leading to Heterocyclic Systems
The presence of the nitrogen atom within the carbamate (B1207046) group allows for intramolecular cyclization pathways, yielding important nitrogen-containing heterocyclic structures. The specific outcome of these reactions is often dictated by the choice of catalyst and reaction conditions.
The synthesis of polysubstituted pyrroles is a significant goal in organic chemistry due to the prevalence of the pyrrole (B145914) core in bioactive molecules. researchgate.net One common strategy for constructing the pyrrole ring is through a [3+2] cycloaddition (also referred to as [2+3] cycloaddition), often utilizing tosylmethyl isocyanide (TosMIC) as a three-atom synthon that reacts with an electron-deficient alkene. mdpi.com In a potential application to this compound, the alkyne moiety could serve as the two-atom component in this cycloaddition.
While direct literature on the [2+3] cycloaddition of this compound itself is not prevalent, the general mechanism involves the base-mediated reaction of an activated alkyne with a suitable 1,3-dipole precursor. For instance, isonitriles can react with electron-deficient alkynes to yield pyrrole derivatives. researchgate.netmdpi.com A plausible, though hypothetical, pathway could involve the reaction of the carbamate's alkyne with an isonitrile in the presence of a suitable catalyst or base to construct the pyrrole ring. The development of visible-light-mediated radical [3+2] cycloadditions represents another modern approach to pyrrole synthesis, highlighting the ongoing innovation in this area. rsc.org
Gold(I) complexes are exceptional catalysts for activating alkynes toward nucleophilic attack. In the context of alkynyl carbamates, this catalysis enables intramolecular hydroamination, a powerful method for synthesizing nitrogen heterocycles. nih.govresearchgate.net For substrates structurally similar to this compound, such as (2-alkynyl)benzyl carbamates, cationic gold(I) catalysts like [AuCl(PPh₃)/AgNTf₂] have proven effective. nih.govresearchgate.net
The reaction typically proceeds at room temperature, with the gold(I) catalyst activating the alkyne, facilitating the intramolecular attack of the carbamate nitrogen. nih.govresearchgate.net This process can lead to different cyclization modes, primarily 5-exo-dig or 6-endo-dig pathways. The regioselectivity is often influenced by the substituents on the alkyne and the steric bulk of the gold catalyst. nih.govresearchgate.net For instance, alkynes with electron-deficient aryl groups may favor the 5-exo adducts, but using a bulkier gold catalyst can improve the yield of the 6-endo products. nih.govresearchgate.net The addition of alcohol can also promote the reaction, allowing for a reduction in catalyst loading. nih.gov This methodology has been successfully applied in the synthesis of complex molecules like nitidine, where the hydroamination is the key step in a tandem cyclization sequence. nih.govresearchgate.net
Table 1: Representative Conditions for Gold(I)-Catalyzed Hydroamination Data synthesized from related reactions in the literature.
| Catalyst | Co-catalyst/Additive | Solvent | Temperature | Typical Outcome |
|---|---|---|---|---|
| AuCl(PPh₃) | AgNTf₂ | 1,2-Dichloroethane | Room Temp. | 6-endo cyclization product |
Palladium complexes are widely used to catalyze the cycloisomerization of molecules containing both an alkyne and a nucleophile. nih.govnih.gov These reactions proceed through the activation of the triple bond by the palladium species, followed by an intramolecular nucleophilic attack. nih.gov For a substrate like this compound, the carbamate nitrogen would act as the intramolecular nucleophile.
The general mechanism can involve pathways such as a 5-exo-dig intramolecular attack on the coordinated triple bond. nih.gov The reaction conditions, including the choice of palladium catalyst (e.g., PdI₂), ligands, and base, are crucial in directing the reaction pathway and achieving high yields. nih.gov While research on terminal allenyl ketones has shown that palladium catalysis can lead to cyclization/dimerization products, forming substituted furans, the reactivity with propargyl carbamates would be expected to favor the formation of nitrogen-containing heterocycles. nih.govfigshare.com The versatility of palladium catalysis allows for a broad tolerance of functional groups, making it a robust method for complex molecule synthesis. nih.gov
Fragmentation Processes
In addition to cyclization, the propargyl carbamate motif can undergo fragmentation reactions under specific catalytic conditions. These processes involve the cleavage of carbon-carbon or carbon-heteroatom bonds, leading to structurally distinct products.
Copper catalysts can mediate a variety of transformations involving alkynes and carbamates. While often used for coupling reactions like the Copper-Catalysed Azide-Alkyne Cycloaddition (CuAAC), copper can also induce unique rearrangements and fragmentations. acs.org The interaction of copper with the propargyl carbamate moiety can lead to the formation of metal-organic frameworks or facilitate substitution reactions. nih.govrsc.org
In some cases, copper-promoted reactions under radical conditions can lead to divergent pathways. For example, studies on allenyl carbamates, which are isomers of propargyl carbamates, have shown that copper(II) bromide can initiate a single electron transfer (SET) process. nih.gov This leads to a cation radical that can evolve through different pathways, including cyclization or fragmentation, depending on the reaction conditions. While specific studies on the copper-induced fragmentation of this compound are limited, the known reactivity of related compounds suggests that such a pathway could be accessible, potentially involving oxidative conditions that destabilize the initial adduct, leading to bond cleavage.
Formation of Propargyl Cations and Subsequent Trapping
The N-Boc (tert-butyloxycarbonyl) group on propargylamines like this compound can facilitate the formation of cationic intermediates under appropriate conditions. While direct studies on this specific molecule are not prevalent, the reactivity can be understood from related systems. Under acidic or Lewis acidic conditions, the molecule can be activated, leading to a stabilized propargylic cation. This cation is a key intermediate that can be "trapped" by various nucleophiles.
A well-established method for generating and trapping such cations is the Nicholas reaction. In this reaction, the alkyne moiety is first complexed with dicobalt octacarbonyl. This complexation significantly stabilizes the adjacent propargyl cation, which can then be generated under mild acidic conditions. uwindsor.ca This stabilized cation readily reacts with a wide range of nucleophiles, including carbon- and heteroatom-based nucleophiles. Subsequent oxidative decomplexation removes the cobalt, yielding the substituted alkyne product. uwindsor.ca
Transformations of the Carbamate Group
The tert-butyloxycarbonyl (Boc) carbamate is a versatile functional group, primarily used for protection of the amine. However, its utility extends to various transformations, including deprotection to reveal the parent amine and conversion into other important nitrogenous functional groups.
The removal of the Boc group from this compound to yield 3-phenylprop-2-yn-1-amine is a crucial transformation. A variety of methods have been developed for this purpose, ranging from classical acidic conditions to milder, more selective modern protocols. The choice of reagent is often dictated by the presence of other sensitive functional groups in the molecule.
Commonly, Boc deprotection is achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.gov However, these harsh conditions can be incompatible with acid-sensitive substrates. Milder and more selective methods are often preferred. Aqueous phosphoric acid, for instance, serves as an effective and environmentally benign reagent for cleaving tert-butyl carbamates, showing good selectivity in the presence of other acid-labile groups. nih.gov Another mild approach involves the use of the tris-4-bromophenylamminium radical cation ("magic blue") in combination with triethylsilane. wikipedia.org Furthermore, thermal deprotection in a continuous flow system offers a catalyst-free method that can achieve high efficiency. wikipedia.org
A summary of various deprotection methodologies is presented below.
| Method | Reagents/Conditions | Solvent | Characteristics |
| Acidic Hydrolysis | Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) | Dichloromethane (B109758) (DCM) or Dioxane | Standard, effective, but harsh conditions. |
| Mild Acid | 85% Aqueous Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (B95107) (THF) | Environmentally benign, mild, and selective. nih.gov |
| Radical Cation | Tris(4-bromophenyl)aminium hexafluoroantimonate, Triethylsilane (Et₃SiH) | Dichloromethane (DCM) | Catalytic, mild conditions. wikipedia.org |
| Thermal (Flow) | Heat (e.g., 200-230 °C) | Methanol or Trifluoroethanol | Catalyst-free, rapid, allows for selective deprotection. wikipedia.org |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Effective, though selectivity can be an issue with other Lewis acid-labile groups. |
Beyond simple deprotection, the carbamate moiety can be directly converted into other nitrogen-containing functional groups. This allows the Boc-protected amine to serve as a versatile synthetic intermediate.
One key transformation is the conversion of the N-Boc group into an amide. This can be accomplished by treating the carbamate with an acyl halide in the presence of methanol. This method provides a direct route from the protected amine to the corresponding amide. Another powerful method involves a rhodium-catalyzed coupling reaction between N-Boc amines and arylboroxines, which efficiently yields secondary benzamides while tolerating a range of other functional groups.
Furthermore, N-Boc protected propargylic amines can undergo oxidation to form N-Boc-ketimines. nih.govresearchgate.net This transformation converts the secondary amine derivative into an imine, which is a valuable building block for the synthesis of more complex nitrogen-containing molecules, including α-tertiary amines.
In molecules containing multiple protected functional groups, the selective manipulation of one group in the presence of others is a cornerstone of modern organic synthesis. The N-Boc group's reactivity can be tuned to allow for such selective transformations.
A notable example is the selective thermal deprotection of N-Boc groups in continuous flow. In a molecule containing both an aryl N-Boc and an alkyl N-Boc group, the aryl N-Boc can be selectively removed at a lower temperature, leaving the more stable alkyl N-Boc group intact. wikipedia.org This selectivity is based on the different electronic properties and, consequently, the different thermal lability of the two carbamate groups.
Selectivity can also be achieved using chemical reagents. For instance, benzyltriethylammonium tetrathiomolybdate (B108656) has been shown to deprotect propargyl carbonates with high selectivity over propargyl carbamates. This differential reactivity offers a strategy for orthogonal protection, where an alcohol (as a carbonate) and an amine (as a carbamate) can be protected with similar propargyl-based groups, yet deprotected independently.
Reaction Pathways and Proposed Mechanisms
Understanding the reaction pathways and the intermediates involved is fundamental to controlling the chemical reactivity of this compound. The formation of carbocation intermediates is central to many of its rearrangement reactions.
The propargyl unit in this compound is prone to rearrangements, which typically proceed through cationic intermediates. Under acidic conditions, loss of a leaving group (or protonation of an alcohol in related precursors) can generate a propargyl cation. This cation is not static; it exists in resonance with an allenyl cation.
This resonance-stabilized carbocation is a key intermediate in reactions such as the Meyer-Schuster rearrangement and related transformations. For instance, the treatment of propargylamines with a base can promote an alkyne-allene isomerization. This process is believed to involve intermediates that can be represented by these cationic resonance forms. Similarly, the reaction of chiral propargylamines with zinc bromide can lead to the formation of chiral allenes, a transformation that proceeds through such intermediates.
In a related context, the aza-Piancatelli rearrangement, an analogue of the classic Piancatelli rearrangement, involves the acid-catalyzed reaction of 2-furylcarbinols. wikipedia.orgnih.govresearchgate.net The mechanism proceeds through a protonation-dehydration sequence to form a stabilized carbocation, which then undergoes a 4π-electrocyclization. wikipedia.orgnih.gov While the substrate is different, the principle of an acid-catalyzed rearrangement mediated by a key carbocation intermediate is a shared mechanistic feature relevant to the potential reactivity of propargyl systems like this compound. The stability and subsequent reaction pathway of the propargyl/allenyl cation dictate the final product structure, making the understanding of this intermediate crucial for synthetic planning.
Catalytic Cycle Analysis in Transition Metal-Mediated Transformations
The reactivity of this compound in transition metal-mediated transformations is a subject of significant interest, particularly in the context of gold-catalyzed reactions. While a specific catalytic cycle for this exact molecule is not extensively detailed in the literature, a plausible mechanism can be constructed based on well-established principles of gold catalysis on structurally related alkynyl carbamates. researchgate.netresearchgate.netnih.gov Gold(I) complexes are known to be powerful π-acids, readily activating carbon-carbon triple bonds towards nucleophilic attack. researchgate.net
The catalytic cycle for a gold-catalyzed intramolecular hydroamination, a common transformation for such substrates, is proposed to initiate with the coordination of the gold(I) catalyst to the alkyne moiety of this compound. This coordination polarizes the alkyne, rendering it highly electrophilic. The carbamate nitrogen then acts as an intramolecular nucleophile, attacking the activated alkyne in either a 5-exo-dig or 6-endo-dig fashion. The regioselectivity of this cyclization can be influenced by factors such as the substitution on the alkyne and the nature of the gold catalyst and its ligands. researchgate.netresearchgate.net
Following the nucleophilic attack, a protonolysis step occurs, where a proton source in the reaction medium protonates the newly formed carbon-gold bond, releasing the cyclized product and regenerating the active gold(I) catalyst, thus completing the catalytic cycle. The efficiency and outcome of this cycle can be influenced by various reaction parameters, as illustrated in the following table summarizing findings from related systems.
| Catalyst System | Substrate Type | Key Findings |
| [AuCl(PPh₃)]/AgNTf₂ | (2-Alkynyl)benzyl carbamates | Proceeded at room temperature, favoring 6-endo adducts. The addition of alcohol promoted the reaction. researchgate.netnih.gov |
| AuCl[(o-biPh)(tBu)₂P]/AgNTf₂ | Alkynyl carbamates with electron-deficient or alkyl groups | Improved regioselectivity towards 6-endo adducts compared to less bulky catalysts. researchgate.net |
| Pd(OAc)₂ | Propargylamines | Promotes highly selective cyclization through coordination with the triple bond, enhancing its electrophilicity for intramolecular nucleophilic attack. nih.gov |
This table presents data from studies on analogous compounds to illustrate the principles of the catalytic cycle.
Intramolecular Michael Addition and Cyclization Sequences
The structure of this compound, featuring a nucleophilic carbamate and an electrophilic alkyne, makes it a suitable candidate for intramolecular Michael addition reactions, which can initiate elegant cyclization sequences. This type of reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds.
The process is typically initiated by the activation of the nitrogen atom of the carbamate group, increasing its nucleophilicity. This can be achieved through the use of a base or by coordination to a metal center. The activated nitrogen then attacks the β-carbon of the alkyne in a conjugate addition fashion. This intramolecular cyclization can lead to the formation of five- or six-membered rings, depending on the reaction conditions and the catalyst employed.
Following the initial Michael addition, the resulting intermediate can undergo further transformations. For instance, if the reaction is performed in the presence of a suitable electrophile, the intermediate can be trapped to generate a more complex molecular architecture. Alternatively, rearrangement or isomerization of the initial cyclized product can occur to yield a thermodynamically more stable product. Research on related N-propargyl ynamides has shown that gold catalysis can lead to cascade cyclizations involving vinyl cation intermediates, resulting in the formation of complex polycyclic systems. rsc.org
The table below summarizes key aspects of intramolecular Michael additions in related systems, providing a framework for understanding the potential reactivity of this compound.
| Reaction Type | Catalyst/Conditions | Intermediate | Product Type |
| Intramolecular Hydroamination | Gold(I) complex | Vinyl-gold species | Dihydroisoquinolines researchgate.netnih.gov |
| N-Heterocyclic Carbene Catalyzed Michael Addition | N-Heterocyclic Carbene | Enol Intermediate | Dicarbonyl compounds nih.gov |
| Cascade Cyclization | Gold(I) catalyst | Vinyl cation | Functionalized indeno[1,2-c]pyrroles rsc.org |
This table is based on findings from analogous reactions and is intended to illustrate the mechanistic possibilities for the target compound.
Tert Butyl 3 Phenylprop 2 Ynylcarbamate As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Phenylpropargylamines
The tert-butoxycarbonyl (Boc) protecting group on tert-butyl 3-phenylprop-2-ynylcarbamate can be readily removed under acidic conditions to yield 3-phenylprop-2-yn-1-amine, a valuable phenylpropargylamine. This deprotection is a crucial step that unlocks the synthetic potential of the primary amine functionality. Common reagents for this transformation include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent. The resulting phenylpropargylamine serves as a key precursor for the synthesis of more complex molecules.
The general reaction for the deprotection is as follows:

Reaction conditions vary depending on the specific acid and solvent system used.
Building Block for Nitrogen-Containing Heterocycles
The reactivity of the propargyl group, combined with the latent primary amine, makes this compound an excellent starting material for the synthesis of various nitrogen-containing heterocycles.
Synthesis of Substituted Pyrroles
Substituted pyrroles are prevalent motifs in pharmaceuticals and natural products. One classic method for their synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. Following the deprotection of this compound to the corresponding phenylpropargylamine, this amine can be reacted with a 1,4-dicarbonyl compound, such as 2,5-hexanedione, under acidic conditions to furnish the corresponding N-substituted pyrrole (B145914). nih.govdepaul.edunih.govnih.gov
Furthermore, N-Boc-protected propargylamines can be utilized in one-pot, three-component syntheses of N-Boc-4-iodopyrroles by coupling with acid chlorides to form ynones, which then undergo cyclization. researchgate.net This highlights the versatility of the protected form of the amine in pyrrole synthesis.
| Reactants | Product | Reaction Type |
| Phenylpropargylamine, 2,5-Hexanedione | N-(3-phenylprop-2-ynyl)-2,5-dimethylpyrrole | Paal-Knorr Synthesis |
| N-Boc-propargylamine, Acid Chloride, NaI, p-TSA | N-Boc-4-iodopyrrole | Three-component, one-pot synthesis |
Formation of Dihydroisoquinolines
Dihydroisoquinolines are another important class of nitrogen-containing heterocycles with significant biological activity. While the direct application of this compound in classical dihydroisoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions is not straightforward due to structural requirements, the deprotected phenylpropargylamine can be a precursor to suitable starting materials for such cyclizations. drugfuture.comwikipedia.orgwikipedia.orgjk-sci.com The Bischler-Napieralski reaction, for instance, typically requires a β-arylethylamide, which could be synthesized from the phenylpropargylamine. wikipedia.orgchemeurope.comyoutube.com
Modern synthetic methods, particularly those catalyzed by transition metals, offer alternative pathways. For example, gold-catalyzed cyclizations of N-propargylanilines have been shown to produce complex fused indolines, demonstrating the potential for intramolecular cyclizations involving the propargyl group to form new heterocyclic rings. nih.govnih.govkyoto-u.ac.jp
Construction of Complex Polycyclic Motifs
The propargyl moiety of this compound is a versatile functional group for participating in cycloaddition reactions to construct complex polycyclic frameworks. Propargylamines are known to undergo reactions such as the intramolecular Pauson-Khand reaction and Diels-Alder reactions, which are powerful tools for building polycyclic systems. beilstein-journals.orgresearchgate.net For instance, a propargylamine (B41283) can be converted to an allene intermediate which then undergoes a spontaneous intramolecular Diels-Alder reaction to form an indoline, which can be further transformed into an indole. kcl.ac.uk
Application in C-H Functionalization Strategies
Direct C-H functionalization is a powerful strategy in modern organic synthesis for its atom economy. nih.govacs.org In the context of this compound, the terminal alkyne C-H bond presents a key site for functionalization. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a prime example. wikipedia.orglibretexts.orgsynarchive.com This reaction allows for the direct attachment of various aryl or vinyl groups to the alkyne, significantly increasing molecular complexity. While the Boc-protecting group is generally stable under these conditions, copper- and amine-free Sonogashira reaction conditions have also been developed for N,N-disubstituted propargylamines. researchgate.net
| Reaction | Reactants | Catalyst System | Product |
| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Palladium & Copper | Aryl/Vinyl-substituted Alkyne |
Incorporation into Complex Molecular Architectures
The synthetic utility of this compound extends to its incorporation into larger, more complex molecular architectures, including natural products and their analogues. For example, the lamellarin alkaloids are a class of marine natural products that feature a central pyrrole ring. nih.govclockss.orgmdpi.comrsc.org The synthesis of these complex molecules often relies on the construction of highly substituted pyrrole precursors. The ability to generate functionalized pyrroles from propargylamines makes this compound a potential starting material for the convergent synthesis of such intricate natural products.
Furthermore, the Larock indole synthesis provides a pathway to 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edursc.orgnih.gov The alkyne moiety of this compound, after a Sonogashira coupling to introduce a second substituent, could be a suitable partner in this reaction, leading to the formation of complex indole derivatives.
Catalysis in the Synthesis and Transformations of Tert Butyl 3 Phenylprop 2 Ynylcarbamate
Palladium Catalysis
Palladium complexes are among the most powerful and versatile catalysts for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of tert-butyl 3-phenylprop-2-ynylcarbamate, palladium catalysis is crucial for both its synthesis via cross-coupling reactions and its transformation into complex heterocyclic systems through cyclization processes.
Sonogashira Cross-Coupling Optimization
The Sonogashira cross-coupling reaction is a cornerstone method for the formation of C(sp²)-C(sp) bonds, providing a direct route to synthesize aryl alkynes. mdpi.com The synthesis of this compound often involves the coupling of an aryl halide (like iodobenzene (B50100) or bromobenzene) with tert-butyl prop-2-ynylcarbamate. The optimization of this reaction is critical to ensure high yields and purity, minimizing undesirable side reactions such as the homocoupling of the terminal alkyne (Glaser coupling). nih.gov
Key parameters that are typically optimized include the choice of palladium source, ligand, copper co-catalyst, base, and solvent. Modern protocols often focus on developing copper-free conditions to avoid issues related to homocoupling and simplify purification. nih.govkaust.edu.sa Catalyst loading is also a crucial factor, with efforts directed towards reducing the amount of expensive palladium required to as low as 0.025 mol% for highly reactive substrates. kaust.edu.sa
Detailed research findings on the optimization of Sonogashira couplings highlight the following variables:
Palladium Precatalyst: While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, modern air-stable precatalysts such as [DTBNpP]Pd(crotyl)Cl have been developed to allow for rapid, room-temperature, copper-free couplings. nih.gov
Ligands: The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and di-tert-butylneopentylphosphine (B1584642) (DTBNpP) can significantly improve catalytic activity, especially for less reactive aryl bromides. nih.govnih.gov
Base: An organic amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is typically required to neutralize the hydrogen halide formed during the reaction. The amount of base can also be optimized; for instance, reducing the excess of triethylamine from nine to four equivalents has been shown to be effective. kaust.edu.sa
Solvent: Solvents range from polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) to less polar options like tetrahydrofuran (B95107) (THF) and toluene (B28343). nih.govresearchgate.net Aqueous media have also been explored to develop more sustainable "green chemistry" protocols. kaust.edu.sa
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observation |
|---|---|---|---|---|
| Palladium Source | PdCl₂(PPh₃)₂ | Pd₂(dba)₃ | [DTBNpP]Pd(crotyl)Cl | Air-stable precatalysts (Condition 3) can enable room-temperature reactions. nih.gov |
| Ligand | PPh₃ | P(t-Bu)₃ | None (ligandless) | Bulky, electron-rich ligands (Condition 2) often improve yields for challenging substrates. nih.gov |
| Co-catalyst | CuI | None (Copper-free) | - | Copper-free systems minimize alkyne homocoupling. kaust.edu.sa |
| Base | Et₃N | K₂CO₃ | TMP | The choice of base can be critical; organic amines are common, but inorganic bases are also used. nih.govkaust.edu.sa |
| Solvent | THF | DMF | Water | Aqueous media are explored for greener protocols. kaust.edu.sa |
Palladium(II)-Catalyzed Cyclization Processes
The carbamate (B1207046) and alkyne functionalities within this compound make it an excellent substrate for palladium(II)-catalyzed cyclization reactions to form various nitrogen heterocycles. These intramolecular transformations are powerful methods for building molecular complexity in a single step.
One notable example is the palladium-catalyzed cyclocarbonylation of related N-(3-phenylprop-2-ynyl)anilines, which, in the presence of carbon monoxide and an alcohol, can produce quinoline-3-carboxylic esters. researchgate.net This process involves the intramolecular aminopalladation of the alkyne, followed by CO insertion and subsequent reductive elimination.
Another important class of reactions is oxidative cyclization. Palladium(II) catalysts can activate the alkyne toward nucleophilic attack by the nitrogen atom of the carbamate. In a process analogous to the Wacker reaction, the intramolecular aminopalladation of the alkyne is followed by β-hydride elimination or other termination steps, leading to the formation of five- or six-membered heterocycles. nih.gov The specific products formed depend on the reaction conditions and the substitution pattern of the starting material. These reactions often employ an oxidant, such as benzoquinone or molecular oxygen, to regenerate the active Pd(II) catalyst. nih.govresearchgate.net
Ligand Design and Influence on Regioselectivity
In palladium-catalyzed reactions, the choice of ligand is paramount as it can profoundly influence not only the reactivity but also the regioselectivity of the transformation. capes.gov.br For substrates like this compound, which possess multiple reactive sites, ligand control can direct the reaction to a specific pathway, yielding one constitutional isomer over others.
The steric and electronic properties of the ligand bound to the palladium center dictate the environment around the metal, influencing how the substrate coordinates and reacts. For instance, in cyclization reactions, bulky ligands can favor the formation of one ring size over another by creating steric hindrance that disfavors certain transition states. nih.govresearchgate.net Data-driven approaches using computational models have been employed to identify key ligand parameters that govern regioselectivity in transformations like heteroannulation reactions. nih.govnih.gov This allows for the rational design of ligands to achieve a desired regiochemical outcome. For example, by tuning the ligand, it is possible to control whether a reaction proceeds via a 5-exo-dig or a 6-endo-dig cyclization pathway, leading to different heterocyclic scaffolds.
Copper Catalysis
Copper catalysts, being more economical and environmentally benign than their palladium counterparts, have garnered significant attention. nih.gov Copper plays a dual role in the chemistry of this compound: as a crucial co-catalyst in its synthesis and as a primary catalyst in its transformation via cycloaddition reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Limitations
The terminal alkyne of this compound is a suitable reaction partner for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry". jetir.orgnih.gov This reaction allows for the efficient and highly regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by coupling the alkyne with an organic azide (B81097). nih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. jetir.org
Despite its utility, the CuAAC reaction can have limitations. mdpi.com
Organocopper(I) Reagents in Organic Synthesis
Organocopper(I) reagents are widely utilized in organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high selectivity. However, a review of the available scientific literature does not provide specific examples of organocopper(I) reagents being used directly in either the primary synthesis or subsequent catalytic transformations of this compound. While copper catalysis is common for various organic reactions, its specific application to this particular propargyl carbamate is not extensively documented in the reviewed sources.
Gold Catalysis
Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of alkynes toward nucleophilic attack. Their strong carbophilic Lewis acidity enables a range of transformations of alkynyl compounds like this compound.
Gold(I) complexes are highly effective in catalyzing the intramolecular hydroamination of alkynyl carbamates, providing a direct route to nitrogen-containing heterocycles such as 1,2-dihydroisoquinolines. researchgate.netsigmaaldrich.com For substrates structurally similar to this compound, where the carbamate is tethered to a phenyl group that can act as a nucleophile, this tandem reaction is particularly relevant. The process is typically initiated by the coordination of the gold(I) catalyst to the alkyne, rendering it susceptible to intramolecular attack by the nitrogen atom of the carbamate.
Research has shown that a cationic gold(I) complex, such as one generated from AuCl(PPh₃) and a silver salt like AgNTf₂, can efficiently catalyze this cyclization at room temperature. sigmaaldrich.com The reaction proceeds to give the desired 6-endo cyclization product. researchgate.netsigmaaldrich.com The efficiency of this hydroamination can be significantly enhanced by the addition of an alcohol to the reaction mixture, which may facilitate the protodeauration step, regenerating the active catalyst. researchgate.net This promotion allows for a reduction in the required catalyst loading to as low as 1 mol %. sigmaaldrich.com
A significant challenge in the hydroamination of terminal alkynes is controlling the regioselectivity between the 5-exo and 6-endo cyclization pathways. While many (2-alkynyl)benzyl carbamates favor the desired 6-endo adduct, substrates with electron-deficient aryl groups or simple alkyl groups on the alkyne can predominantly yield the 5-exo product. researchgate.nettib-chemicals.com
To address this, researchers have found that the steric properties of the phosphine ligand on the gold(I) catalyst play a crucial role in directing the regioselectivity. The use of a bulky gold catalyst, such as AuCl[(o-biPh)((t)Bu)₂P]Cl in conjunction with AgNTf₂, has been shown to significantly improve the selectivity for the 6-endo adduct. researchgate.nettib-chemicals.com The sterically demanding ligand is believed to disfavor the transition state leading to the 5-exo product, thereby promoting the formation of the thermodynamically favored six-membered ring. researchgate.net
| Catalyst System | Substrate Type | Key Feature | Typical Outcome | Reference |
|---|---|---|---|---|
| [AuCl(PPh₃)] / AgNTf₂ | (2-Alkynyl)benzyl carbamates | Standard cationic gold(I) catalyst | Efficient 6-endo cyclization; promoted by alcohol | researchgate.netsigmaaldrich.com |
| AuCl[(o-biPh)((t)Bu)₂P]Cl / AgNTf₂ | Alkynes prone to 5-exo cyclization | Bulky phosphine ligand | Improved regioselectivity for 6-endo adduct | researchgate.nettib-chemicals.com |
Other Transition Metal Catalysis
Beyond gold, other transition metals like rhodium and tin offer unique catalytic activities for the transformation and derivatization of compounds related to this compound.
Rhodium complexes are versatile catalysts for a variety of reactions involving alkynes. One notable transformation is the rhodium-catalyzed transfer of a carbamate group from a propargyl carbamate to a sulfoxide, yielding a sulfoximine. nih.gov This reaction provides a method for installing an alkyne handle onto a sulfur-containing molecule.
In a study on prop-2-yn-1-yl carbamate, it was found that standard conditions using Rh₂(OAc)₄ resulted in low yields. However, optimization revealed that using the catalyst Rh₂(esp)₂ in toluene significantly improved the reaction yield to as high as 87%. nih.gov This method demonstrates the potential for this compound to act as a nitrene precursor under rhodium catalysis for the synthesis of complex sulfoximines, which retain the phenyl-alkyne moiety for further synthetic manipulations, such as click chemistry. nih.gov
| Catalyst | Solvent | Substrate | Product | Yield | Reference |
|---|---|---|---|---|---|
| Rh₂(OAc)₄ | CH₂Cl₂ | Prop-2-yn-1-yl carbamate | N-propargylcarbamate sulfoximine | 24% | nih.gov |
| Rh₂(esp)₂ | Toluene | Prop-2-yn-1-yl carbamate | N-propargylcarbamate sulfoximine | 87% | nih.gov |
Organotin compounds are effective catalysts for derivatizations involving carbamates, particularly in transcarbamoylation reactions. organic-chemistry.orgorganic-chemistry.org This process allows for the transfer of a carbamoyl (B1232498) group from a carbamate donor, such as phenyl carbamate, to an alcohol. While not a direct transformation of this compound itself, this methodology is relevant to the synthesis and derivatization of carbamic acids and their esters.
The tin-catalyzed transcarbamoylation typically proceeds smoothly in a solvent like toluene at elevated temperatures (e.g., 90°C) in the presence of a catalyst like dibutyltin (B87310) maleate. organic-chemistry.org This method is noted for its mild conditions and broad functional-group tolerance, making it a valuable alternative to harsher methods that use isocyanates. organic-chemistry.orgresearchgate.net Organotin(IV) alkoxides have also been investigated for the synthesis of carbamates from amines and carbon dioxide, showcasing the versatility of tin compounds in carbamate chemistry. nih.gov The mechanism often involves the formation of an organotin alkoxide complex which then reacts with the carbamoyl donor or isocyanate. nih.gov
Future Directions in the Research of Tert Butyl 3 Phenylprop 2 Ynylcarbamate
Development of More Sustainable and Environmentally Benign Synthetic Routes
The pursuit of green chemistry principles is a paramount goal in contemporary chemical synthesis. Future research on Tert-butyl 3-phenylprop-2-ynylcarbamate will likely focus on developing more sustainable and environmentally friendly synthetic routes. Current methods for the synthesis of carbamates often rely on traditional reagents and solvents that may have environmental drawbacks.
Future efforts could explore atom-economical approaches that maximize the incorporation of all starting materials into the final product. This might involve catalytic reactions that avoid the use of stoichiometric reagents. For instance, the development of catalytic systems for the direct carboxylation of the corresponding amine with carbon dioxide, followed by alkylation, would represent a significant advancement over methods employing phosgene (B1210022) derivatives or isocyanates.
Moreover, the use of greener solvents, such as bio-based solvents or supercritical fluids, could significantly reduce the environmental footprint of the synthesis. Mechanochemical methods, which involve reactions conducted in the solid state with minimal or no solvent, also present a promising avenue for the eco-friendly production of this compound and its derivatives.
| Synthetic Strategy | Potential Advantages | Challenges |
| Catalytic Carboxylation | Atom-economical, avoids hazardous reagents | Catalyst development, reaction optimization |
| Use of Green Solvents | Reduced environmental impact, improved safety | Solvent selection, solubility issues |
| Mechanochemistry | Solvent-free, energy-efficient | Scalability, reaction monitoring |
Exploration of Novel Reactivity Patterns and Cascade Processes
The unique combination of a carbamate (B1207046) and a terminal alkyne in this compound offers a fertile ground for the exploration of novel reactivity patterns and cascade processes. The alkyne functionality is particularly rich in chemical possibilities, serving as a linchpin for a variety of transformations.
Future research could delve into transition-metal-catalyzed reactions that exploit the reactivity of the C-C triple bond. For example, gold or platinum catalysis could initiate cyclization reactions, where the carbamate oxygen acts as an internal nucleophile, leading to the formation of functionalized oxazolidinone rings. Such cascade reactions, where multiple bonds are formed in a single operation, are highly desirable for their efficiency.
Furthermore, the development of novel multicomponent reactions involving this compound as a key building block could lead to the rapid assembly of complex molecular scaffolds. The alkyne can participate in reactions such as the A3 coupling (aldehyde-alkyne-amine) or the Ugi reaction, expanding the synthetic utility of this compound.
Integration into Chemo- and Regioselective Transformations for Complex Molecule Synthesis
The strategic incorporation of this compound into the synthesis of complex molecules is a significant area for future investigation. The distinct reactivity of its functional groups allows for its use in chemo- and regioselective transformations, which are crucial for the efficient construction of intricate molecular architectures.
The terminal alkyne provides a handle for a variety of selective transformations. For instance, it can undergo highly regioselective hydrofunctionalization reactions, such as hydrosilylation, hydroboration, or hydroamination, to introduce new functional groups at either the internal or terminal carbon of the original triple bond. These transformations would yield versatile intermediates for further elaboration.
Moreover, the Boc-protecting group on the nitrogen atom can be selectively removed under acidic conditions, unmasking a primary amine. This allows for subsequent functionalization, such as acylation or alkylation, at a later stage of a synthetic sequence. The ability to selectively manipulate the alkyne and the protected amine at different points in a synthesis is a powerful tool for the construction of complex target molecules, including natural products and pharmaceutically active compounds.
| Transformation | Functional Group Targeted | Potential Outcome |
| Hydrofunctionalization | Alkyne | Regioselective introduction of new functional groups |
| Cycloaddition Reactions | Alkyne | Formation of heterocyclic rings |
| Deprotection/Functionalization | Carbamate | Selective unmasking and modification of the amine |
Advanced Mechanistic Studies Utilizing Modern Spectroscopic and Computational Techniques
A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. Future research on this compound should involve advanced mechanistic studies employing a combination of modern spectroscopic and computational techniques to elucidate the pathways of its transformations.
In situ spectroscopic techniques, such as ReactIR and process NMR, can provide real-time monitoring of reactions involving this compound, allowing for the identification of transient intermediates and the determination of reaction kinetics. These experimental data are invaluable for understanding the factors that control the outcome of a reaction.
Computational chemistry, particularly density functional theory (DFT), can be a powerful tool for modeling reaction pathways and transition states. Theoretical calculations can provide insights into the energetics of different mechanistic possibilities, helping to explain observed selectivities and to predict the feasibility of new reactions. The synergy between experimental and computational approaches will be crucial for a comprehensive understanding of the reactivity of this compound and for the rational design of new synthetic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
